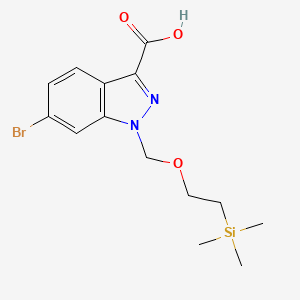
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H20BrNOSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the N-protected 6-bromo indole.
Reaction with Piperazine: The N-protected 6-bromo indole is reacted with piperazine in the presence of sodium t-butoxide, palladium diacetate, and tri-tert-butyl phosphine in xylene at 120°C overnight.
Purification: The reaction mixture is then poured into ice-cold water, followed by extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the indazole compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-ethyl-2-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3(2H)-one
- 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine
Uniqueness
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trimethylsilyl-ethoxymethyl group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H19BrN2O3Si |
|---|---|
Molecular Weight |
371.30 g/mol |
IUPAC Name |
6-bromo-1-(2-trimethylsilylethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H19BrN2O3Si/c1-21(2,3)7-6-20-9-17-12-8-10(15)4-5-11(12)13(16-17)14(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
InChI Key |
BRYKUVLJGRHSQI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
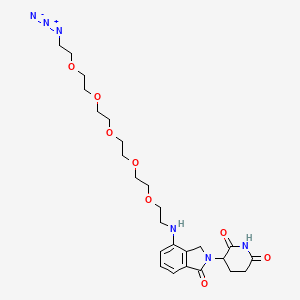
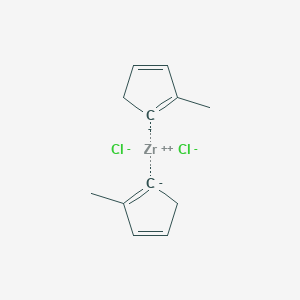
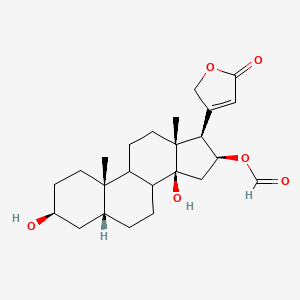
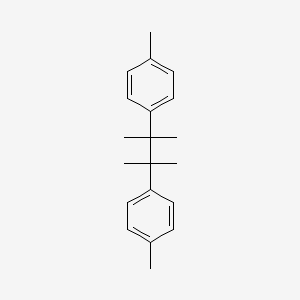
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
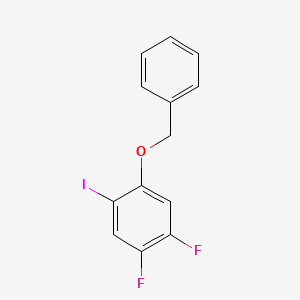
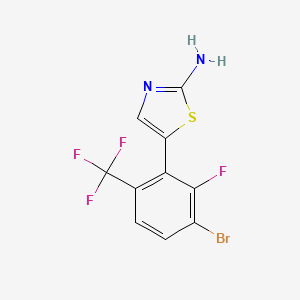
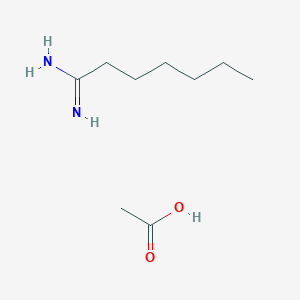

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
